molecular formula C11H13NO3 B8409796 Ethyl 2-(4-formylphenylamino)acetate

Ethyl 2-(4-formylphenylamino)acetate

Cat. No.: B8409796
M. Wt: 207.23 g/mol
InChI Key: KIAPTEQXIVHCOL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylphenylamino)acetate is an organic ester compound characterized by a phenylaminoacetate backbone substituted with a formyl group at the para position of the aromatic ring. Its structure combines an ethyl ester group, a central acetamide linkage (–NH–CH2–COO–), and a formyl-substituted aromatic ring.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(4-formylanilino)acetate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)7-12-10-5-3-9(8-13)4-6-10/h3-6,8,12H,2,7H2,1H3

InChI Key

KIAPTEQXIVHCOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Ethyl 2-(4-formylphenylamino)acetate and related compounds:

Compound Molecular Formula Key Substituents/Functional Groups Key Structural Features
This compound (Target) C₁₁H₁₃NO₃ –NH–CH2–COOEt, –CHO (para) Acetamide linkage, formyl group on aromatic ring, ester terminus
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ –O–CH2–COOEt, –NH2 (para) Ether linkage instead of acetamide; amino group instead of formyl
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Benzofuran core, –SO–C₂H₅, –Br Sulfinyl and bromo substituents; fused benzofuran ring system
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ –CO–CH2–COOEt, –Ph β-ketoester group; lacks nitrogen-containing substituents
Ethyl 2-(4-cyanophenyl)-2-(phenylamino)acetate C₁₇H₁₆N₂O₂ –NH–C(Ph)(COOEt)–, –CN (para) Branched acetamide with cyano group; two aromatic rings
Ethyl 2-(2-formylaminothiazol-4-yl)acetate C₈H₁₀N₂O₃S Thiazole ring, –NH–CHO, –CH2–COOEt Heterocyclic thiazole core; formamido group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The formyl group (–CHO) in the target compound is electron-withdrawing, influencing reactivity in nucleophilic aromatic substitution compared to electron-donating groups like –NH2 in Ethyl 2-(4-aminophenoxy)acetate .
  • Heterocyclic vs.
  • Functional Group Diversity: The β-ketoester in Ethyl 2-phenylacetoacetate enables keto-enol tautomerism, absent in the target compound’s acetamide structure.
Physical and Spectral Properties
  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate has a melting point of 56–58°C, while Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate likely exhibits a higher melting point (>100°C) due to increased molecular rigidity and intermolecular interactions (e.g., π-π stacking and hydrogen bonding).
  • NMR Signatures: The target compound’s ¹H NMR would show distinct signals for the formyl proton (~9.8 ppm) and acetamide NH (~5–6 ppm), contrasting with the aromatic NH2 resonance (~4.6 ppm) in Ethyl 2-(4-aminophenoxy)acetate .

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